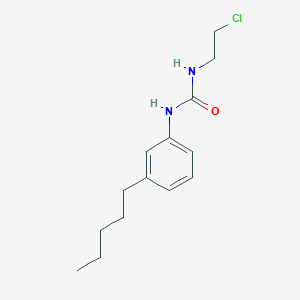![molecular formula C11H14Cl3NO4S B12521370 Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester CAS No. 813440-64-1](/img/structure/B12521370.png)
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C11H14Cl3NO4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a sulfamic acid group, a methoxyphenyl group, and a trichloroethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester typically involves the reaction of sulfamic acid with [1-(4-methoxyphenyl)ethyl]amine and 2,2,2-trichloroethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The raw materials are mixed in precise proportions, and the reaction is conducted in reactors equipped with temperature and pressure control systems. The product is then subjected to purification steps such as distillation or crystallization to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. The sulfamic acid group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions and transformations contribute to the compound’s effects in various applications.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid, 2,2,2-trichloroethyl ester: Lacks the methoxyphenyl group.
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, ethyl ester: Contains an ethyl ester group instead of a trichloroethyl ester group.
Uniqueness
Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the trichloroethyl ester group provides stability and reactivity in chemical processes.
Properties
CAS No. |
813440-64-1 |
|---|---|
Molecular Formula |
C11H14Cl3NO4S |
Molecular Weight |
362.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-[1-(4-methoxyphenyl)ethyl]sulfamate |
InChI |
InChI=1S/C11H14Cl3NO4S/c1-8(9-3-5-10(18-2)6-4-9)15-20(16,17)19-7-11(12,13)14/h3-6,8,15H,7H2,1-2H3 |
InChI Key |
ZQGLOTCHKSIUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


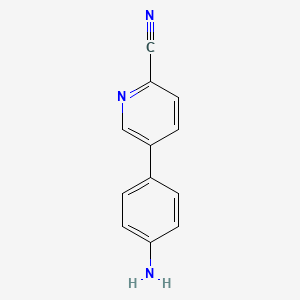


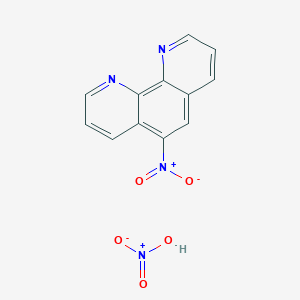
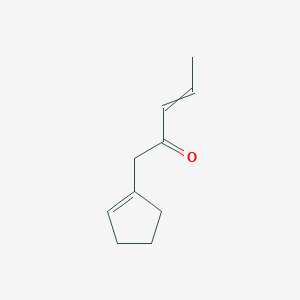

![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
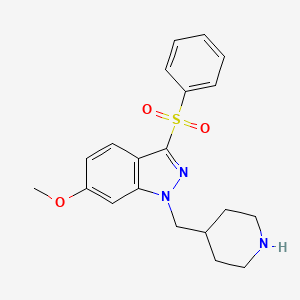
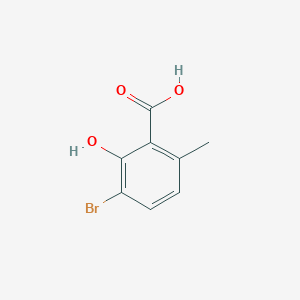
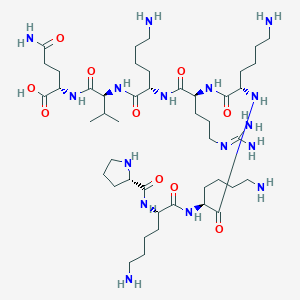
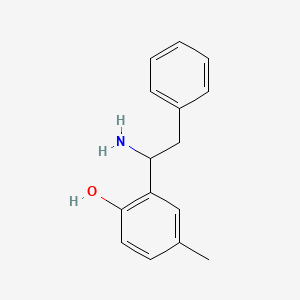
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)

